Ysdspstst peptide
Overview
Description
The Ysdspstst peptide is a synthetic peptide sequence composed of nine amino acids: tyrosine, serine, aspartic acid, serine, proline, serine, threonine, serine, and threonine. This peptide is known for its role as a receptor substrate for UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase, an enzyme involved in the post-translational modification of proteins through O-linked glycosylation .
Preparation Methods
The Ysdspstst peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps :
Attachment of the first amino acid: The carboxyl group of the first amino acid is attached to the resin.
Deprotection: The protecting group on the amino group of the first amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
The peptide is then purified using preparative reverse-phase high-performance liquid chromatography (HPLC) and its structure confirmed by electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) .
Chemical Reactions Analysis
The Ysdspstst peptide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The hydroxyl groups on serine and threonine residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The Ysdspstst peptide has several scientific research applications:
Chemistry: It is used as a model substrate to study the enzymatic activity of UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase.
Biology: It helps in understanding the role of O-linked glycosylation in cellular processes such as transcription, translation, and protein-protein interactions.
Medicine: Research involving this peptide contributes to the development of therapeutic strategies targeting glycosylation pathways in diseases like diabetes and neurodegenerative disorders.
Industry: The peptide is used in the development of analytical methods for studying protein glycosylation and in the production of glycosylated peptides for various applications
Mechanism of Action
The Ysdspstst peptide acts as a substrate for the enzyme UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase. This enzyme catalyzes the transfer of N-acetylglucosamine from uridine diphosphate N-acetylglucosamine to the hydroxyl group of specific serine and threonine residues in the peptide.
Comparison with Similar Compounds
Similar compounds to the Ysdspstst peptide include other glycosylated peptides and substrates for glycosyltransferases. These peptides share the common feature of having serine or threonine residues that can be glycosylated. the this compound is unique in its specific sequence and its role as a substrate for UDP-N-acetylglucosamine:peptide N-acetylglucosaminyltransferase .
Some similar compounds include:
Ysdsp(O-GlcNAc-Ser)Tst: A glycosylated form of the this compound.
Other glycosylated peptides: Peptides with similar sequences but different glycosylation patterns or modifications.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N9O19/c1-16(52)28(36(63)43-24(14-50)34(61)46-29(17(2)53)38(65)66)45-33(60)23(13-49)42-35(62)26-4-3-9-47(26)37(64)25(15-51)44-31(58)21(11-27(55)56)40-32(59)22(12-48)41-30(57)20(39)10-18-5-7-19(54)8-6-18/h5-8,16-17,20-26,28-29,48-54H,3-4,9-15,39H2,1-2H3,(H,40,59)(H,41,57)(H,42,62)(H,43,63)(H,44,58)(H,45,60)(H,46,61)(H,55,56)(H,65,66)/t16-,17-,20+,21+,22+,23+,24+,25+,26+,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDSURFECJYOEM-BACBJXSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N9O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156290 | |
Record name | Ysdspstst peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130007-45-3 | |
Record name | Ysdspstst peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130007453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ysdspstst peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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